5-Methoxy-9-oxo-9,10-dihydroacridine-4-carboxylic acid

Vue d'ensemble

Description

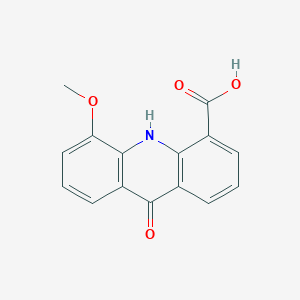

5-Methoxy-9-oxo-9,10-dihydroacridine-4-carboxylic acid is a chemical compound with the molecular formula C15H11NO4. It is known for its unique structure, which includes a methoxy group, an oxo group, and a carboxylic acid group attached to an acridine core.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-9-oxo-9,10-dihydroacridine-4-carboxylic acid typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-methoxyanthranilic acid and acetic anhydride.

Cyclization: The starting materials undergo a cyclization reaction to form the acridine core. This step often requires the use of a catalyst and specific reaction conditions, such as elevated temperatures and controlled pH levels.

Oxidation: The resulting intermediate is then subjected to oxidation to introduce the oxo group at the 9-position of the acridine ring.

Carboxylation: Finally, the carboxylic acid group is introduced at the 4-position through a carboxylation reaction

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key considerations include the choice of solvents, catalysts, and reaction temperatures .

Analyse Des Réactions Chimiques

Types of Reactions

5-Methoxy-9-oxo-9,10-dihydroacridine-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups.

Reduction: Reduction reactions can be used to modify the oxo group, potentially converting it to a hydroxyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under acidic or basic conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxo groups, while reduction can produce hydroxyl derivatives .

Applications De Recherche Scientifique

Pharmaceutical Applications

Anticancer Drug Delivery

One of the prominent applications of 5-MODICA is in enhancing the bioavailability and brain penetration of anticancer drugs. Elacridar, a derivative of 5-MODICA, acts as a potent inhibitor of P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP). These efflux pumps often limit the effectiveness of anticancer therapies by preventing drug accumulation in cancerous tissues and the brain. Clinical trials have demonstrated that elacridar can significantly increase the oral bioavailability of drugs like paclitaxel and topotecan, which are crucial in cancer treatment .

Formulation Development

Research has focused on developing solid dispersion systems incorporating 5-MODICA to improve the solubility and stability of poorly soluble drugs. The drug is molecularly dispersed within a hydrophilic polymer matrix, which enhances its dissolution rate and absorption .

| Study | Drug | Effect of 5-MODICA | Outcome |

|---|---|---|---|

| Clinical Trial | Paclitaxel | Increased bioavailability | Enhanced therapeutic effect |

| Preclinical Study | Topotecan | Improved brain penetration | Greater efficacy against tumors |

Material Science Applications

Organic Electronics

5-MODICA has potential applications in organic electronics due to its unique electronic properties. It can be used as a building block for organic semiconductors, which are essential for developing organic light-emitting diodes (OLEDs) and photovoltaic cells. Its molecular structure allows for efficient charge transport, making it suitable for high-performance electronic devices .

Photonic Devices

The compound's photophysical properties make it an attractive candidate for use in photonic devices. Research indicates that 5-MODICA can be utilized in applications such as LED technology, ferroelectric materials, and electro-optical devices. Its ability to emit light when excited makes it valuable for developing advanced optical components .

Case Studies

Case Study 1: Enhancing Drug Delivery Systems

A study published in Pharmaceutical Research investigated the use of elacridar in combination with various anticancer agents. The results showed that the incorporation of elacridar significantly improved drug concentrations in tumor tissues compared to control groups without the inhibitor. This highlights the practical application of 5-MODICA derivatives in formulating effective cancer therapies .

Case Study 2: Organic Photonic Applications

In a recent exploration of organic semiconductor materials, researchers synthesized polymers based on 5-MODICA for use in OLEDs. The findings suggested that devices made with these polymers exhibited improved efficiency and stability compared to traditional materials, demonstrating the compound's potential in advancing organic electronics technology .

Mécanisme D'action

The mechanism of action of 5-Methoxy-9-oxo-9,10-dihydroacridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparaison Avec Des Composés Similaires

Similar Compounds

9-Oxo-9,10-dihydroacridine-4-carboxylic acid: Similar structure but lacks the methoxy group.

5-Methoxy-9-oxo-10H-acridine-4-carboxylic acid: Similar structure with slight variations in the acridine core

Uniqueness

5-Methoxy-9-oxo-9,10-dihydroacridine-4-carboxylic acid stands out due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This unique feature makes it a valuable compound for various research applications .

Activité Biologique

5-Methoxy-9-oxo-9,10-dihydroacridine-4-carboxylic acid (CAS No. 88377-31-5) is a compound that has garnered attention for its potential biological activities, including antibacterial, antifungal, and anticancer properties. This article compiles various research findings and case studies to provide a comprehensive overview of its biological activity.

The molecular formula of this compound is , with a molecular weight of 269.25 g/mol. It is characterized by the following structural features:

- Molecular Structure :

- Contains an acridine core with methoxy and carboxylic acid functional groups.

| Property | Value |

|---|---|

| Molecular Formula | C15H11NO4 |

| Molecular Weight | 269.25 g/mol |

| CAS Number | 88377-31-5 |

| PubChem ID | 11108386 |

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. In a study comparing its efficacy against various bacterial strains, it was found to outperform traditional antibiotics such as ampicillin.

Case Study: Antibacterial Efficacy

In a comparative study involving resistant strains like MRSA and E. coli, the compound demonstrated superior antibacterial activity, with minimum inhibitory concentrations (MIC) lower than those of established antibiotics. The results are summarized in Table 2.

Table 2: Antibacterial Activity Results

| Bacterial Strain | MIC (µg/mL) | Comparison Antibiotic |

|---|---|---|

| MRSA | 8 | Ampicillin |

| E. coli | 16 | Ampicillin |

| P. aeruginosa | 12 | Ampicillin |

Antifungal Activity

In addition to its antibacterial properties, this compound also exhibits antifungal activity. It has been shown to be more effective than standard antifungal agents like bifonazole and ketoconazole.

Case Study: Antifungal Efficacy

The compound's antifungal activity was evaluated against several fungal strains, revealing that it could inhibit growth at significantly lower concentrations compared to reference drugs.

Table 3: Antifungal Activity Results

| Fungal Strain | MIC (µg/mL) | Comparison Drug |

|---|---|---|

| Candida albicans | 4 | Bifonazole |

| Aspergillus niger | 8 | Ketoconazole |

Anticancer Activity

The anticancer potential of this compound has been investigated across various cancer cell lines. The compound showed promising antiproliferative effects, particularly against breast cancer (MCF-7) and colon cancer (HCT116) cell lines.

Research Findings on Anticancer Activity

In vitro studies reported IC50 values indicating effective inhibition of cell proliferation at micromolar concentrations. The findings are detailed in Table 4.

Table 4: Anticancer Activity Results

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 3.1 |

| HCT116 | 5.3 |

The biological activities of this compound can be attributed to its ability to interact with various molecular targets within microbial cells and cancer cells. Molecular docking studies suggest that it may inhibit specific kinases involved in cellular signaling pathways, contributing to its antibacterial and anticancer effects.

Propriétés

IUPAC Name |

5-methoxy-9-oxo-10H-acridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO4/c1-20-11-7-3-5-9-13(11)16-12-8(14(9)17)4-2-6-10(12)15(18)19/h2-7H,1H3,(H,16,17)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDSRKZQRHDTJCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1NC3=C(C2=O)C=CC=C3C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10455527 | |

| Record name | 5-Methoxy-9-oxo-9,10-dihydroacridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10455527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88377-31-5 | |

| Record name | 5-Methoxy-9-oxo-9,10-dihydroacridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10455527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.